![molecular formula C17H14BrNO2S B2842841 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide CAS No. 2034406-18-1](/img/structure/B2842841.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and belongs to the class of bromobenzamides.
Scientific Research Applications
Design and Synthesis in Medicinal Chemistry : Research has shown that derivatives similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide, such as those containing thiophene substitutions, have been designed and synthesized for their potential as histone deacetylase inhibitors. These compounds exhibit inhibitory activity against enzymes, demonstrating significant antiproliferative activity against various cancer cell lines, such as human colon carcinoma and non-small cell lung cancer, by inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).
Antifungal Applications : Derivatives have also been synthesized for their potential antifungal properties. For instance, compounds with structural similarities, particularly those incorporating a 1,3-thiazol-5-yl moiety, have been evaluated for their antifungal activities, indicating their potential use as antifungal agents (Narayana et al., 2004).
Cancer Therapeutics : Specifically focusing on cancer research, thiophene-containing analogs similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide have demonstrated potent antiproliferative effects and the ability to induce apoptotic cell death in laryngeal carcinoma cells in vitro. These findings suggest the compounds' potential as therapeutic agents for treating laryngeal cancer, highlighting their role in enhancing antioxidant enzyme activity and reducing ROS production, thereby inducing apoptosis (Haridevamuthu et al., 2023).
Antibacterial Properties : Additionally, research into benzamide derivatives has identified potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential application in addressing antibiotic resistance. The bactericidal kinetics of certain compounds have been thoroughly investigated, showing a remarkable rapid concentration-dependent bactericidal effect, which underscores their potential use in combating bacterial infections (Zadrazilova et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, have shown affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and sleep .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like 5-ht1a receptors) and induce changes that could lead to its therapeutic effects . The specific interactions and resulting changes would need further investigation.
Biochemical Pathways
Given its potential interaction with 5-ht1a receptors, it may influence serotonin signaling pathways . The downstream effects of these pathways can have significant impacts on mood and anxiety levels.
Result of Action
If it does indeed interact with 5-ht1a receptors, it could potentially modulate serotonin signaling, thereby influencing mood and anxiety .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-14-7-3-1-6-12(14)17(21)19-9-15(20)13-10-22-16-8-4-2-5-11(13)16/h1-8,10,15,20H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAAEUOAXIHDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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